DiFMUP
Overview
Description
6,8-Difluoro-4-Methylumbelliferyl Phosphate is a fluorogenic substrate widely used in biochemical assays to detect phosphatase activity. This compound is particularly valuable due to its ability to produce a fluorescent signal upon enzymatic hydrolysis, making it an excellent tool for continuous monitoring of enzyme activity .
Biochemical Analysis
Biochemical Properties
DiFMUP is an excellent substrate for continuously assaying acid phosphatases at low pH . The lower pKa of this compound compared to MUP makes it particularly suitable for this purpose . The reaction product of this compound has excitation/emission maxima of approximately 358/450 nm .
Cellular Effects
This compound is hydrolyzed by phosphatases, resulting in the release of fluorescent DIFMU . This fluorescence can be easily followed in continuous mode by a fluorescence reader . This property of this compound allows researchers to monitor real-time phosphatase activities in a variety of different samples, including crude cell extracts, immune complexes, and purified enzyme preparations .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by phosphatases . This hydrolysis results in the release of fluorescent DIFMU . The fluorescence of DIFMU can then be detected, providing a measure of phosphatase activity .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. For example, the fluorescence of DIFMU, the product of this compound hydrolysis, can be continuously monitored, allowing for real-time assessment of phosphatase activity
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, animal models are commonly used in various stages of drug discovery and development to aid in the prospective assessment of drug-drug interaction potential and the understanding of the underlying mechanism for DDI of a drug candidate .
Metabolic Pathways
This compound is involved in the metabolic pathway of phosphatases . Phosphatases are enzymes that hydrolyze phosphate esters, and this compound serves as a substrate for these enzymes . The hydrolysis of this compound by phosphatases results in the release of DIFMU .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its role as a substrate for phosphatases
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its role as a substrate for phosphatases As phosphatases are found in various subcellular locations, this compound could potentially be localized to these same locations
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,8-Difluoro-4-Methylumbelliferyl Phosphate can be synthesized through the fluorination of 4-methylumbelliferyl phosphateThe reaction conditions typically require a fluorinating agent and a suitable solvent, such as dimethyl sulfoxide (DMSO) .
Industrial Production Methods: In industrial settings, the production of 6,8-Difluoro-4-Methylumbelliferyl Phosphate involves large-scale synthesis using automated reactors. The process ensures high purity and yield, with stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: 6,8-Difluoro-4-Methylumbelliferyl Phosphate primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the release of the fluorescent compound 6,8-difluoro-4-methylumbelliferone .
Common Reagents and Conditions:
Reagents: Phosphatases (e.g., alkaline phosphatase, acid phosphatase)
Conditions: The reactions are typically carried out at specific pH levels optimal for the enzyme activity. .
Major Products: The major product of the hydrolysis reaction is 6,8-difluoro-4-methylumbelliferone, which exhibits strong fluorescence with excitation/emission maxima of approximately 358/450 nm .
Scientific Research Applications
6,8-Difluoro-4-Methylumbelliferyl Phosphate is extensively used in various scientific research fields:
Chemistry: It is used in enzyme kinetics studies to measure phosphatase activity continuously.
Biology: The compound is employed in cell biology to study cellular processes involving phosphatases.
Medicine: It is used in diagnostic assays to detect phosphatase activity in clinical samples.
Industry: The compound is utilized in high-throughput screening assays for drug discovery and development.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-4-Methylumbelliferyl Phosphate involves its hydrolysis by phosphatases. The enzyme cleaves the phosphate group, releasing the fluorescent 6,8-difluoro-4-methylumbelliferone. This fluorescence can be continuously monitored, providing real-time data on enzyme activity .
Comparison with Similar Compounds
4-Methylumbelliferyl Phosphate (MUP): A non-fluorinated analog used for similar applications but with different pKa values.
Fluorescein Diphosphate (FDP): Another fluorogenic substrate used for detecting phosphatase activity.
Dimethylacridinone Phosphate (DDAO Phosphate): A red-fluorescent substrate used for phosphatase assays.
Uniqueness: 6,8-Difluoro-4-Methylumbelliferyl Phosphate is unique due to its lower pKa compared to 4-Methylumbelliferyl Phosphate, making it more suitable for continuous assays at low pH levels . Its strong fluorescence and stability under assay conditions make it a preferred choice for many biochemical applications .
Biological Activity
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a fluorogenic substrate widely recognized for its application in detecting phosphatase activity. This compound has gained significant attention in biochemical research due to its unique properties that enable real-time monitoring of enzyme activities, particularly alkaline phosphatase (ALP) and protein phosphatases.
- Chemical Name: 6,8-Difluoro-4-methyl-7-(phosphonooxy)-2H-1-benzopyran-2-one
- Molecular Weight: 292.13 g/mol
- Formula: C₁₀H₇F₂O₆P
- CAS Number: 214491-43-7
- Purity: ≥95% (HPLC)
- Excitation/Emission Maxima: 358/455 nm
This compound is soluble in DMSO and is typically prepared in this solvent for use in laboratory settings .
This compound serves as a substrate for various phosphatases, undergoing hydrolysis to release a fluorescent product upon enzymatic action. This reaction can be quantitatively monitored through fluorescence spectroscopy, making it an effective tool for assessing enzyme activity in various biological contexts.
Alkaline Phosphatase Activity
Research has demonstrated that this compound is particularly useful for studying ALP activity. In a study involving osteoblastic cells and rat bone tissue, this compound was hydrolyzed by ALP, resulting in a measurable increase in fluorescence. This process was confirmed by the application of the ALP inhibitor levamisole, which significantly reduced fluorescence signals, indicating the specificity of this compound for ALP .
Table 1: Summary of this compound Hydrolysis Studies
Study Reference | Cell Type / Tissue | Enzyme Tested | Inhibitor Used | Result |
---|---|---|---|---|
PLOS ONE (2011) | Osteoblastic cells | ALP | Levamisole | Significant inhibition of fluorescence |
R&D Systems (2024) | Rat bone tissue | ALP | None | Quantitative detection via fluorescence |
ACS Biochemistry (2018) | Various | Protein Phosphatases | None | Validated assay protocol |
Application in Protein Phosphatase Assays
This compound has also been employed to measure the activity of other phosphatases, including protein serine/threonine phosphatase (PP2A). An automated fluorescence-based method utilizing this compound allows for continuous monitoring of PP2A activity, providing insights into its regulatory mechanisms within signaling pathways .
Case Studies
- Imaging Alkaline Phosphatase Activity : A study utilized this compound to visualize ALP activity in bone tissue using 19F magnetic resonance spectroscopy (19FMRS). The results indicated distinct chemical shifts corresponding to the hydrolysis product of this compound, allowing for non-invasive imaging of enzyme activity in vivo .
- Continuous Assay Development : An automated assay was developed using this compound to measure PP2A activity across various protein preparations. This method demonstrated high sensitivity and real-time kinetic data, outperforming traditional colorimetric assays .
Properties
IUPAC Name |
(6,8-difluoro-4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2O6P/c1-4-2-7(13)17-9-5(4)3-6(11)10(8(9)12)18-19(14,15)16/h2-3H,1H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZANYXOTJVLAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261252 | |
Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214491-43-7 | |
Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214491-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.